Nickel(II) cyanide tetrahydrate

Thermal analysis Dehydration temperature Thermogravimetry

Nickel(II) cyanide tetrahydrate [Ni(CN)₂·4H₂O, CAS 13477-95-7] is a hydrated inorganic coordination polymer that exists as apple-green plates or powder with a formula weight of 182.79 g·mol⁻¹ (110.73 g·mol⁻¹ anhydrous). The compound is characterized by its insolubility in water, solubility in alkali cyanide solutions, ammonia, and ammonium carbonate, and its thermal dehydration at 200 °C to yield the yellow-brown anhydrous Ni(CN)₂.

Molecular Formula C2H8N2NiO4
Molecular Weight 182.79 g/mol
CAS No. 13477-95-7
Cat. No. B599397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) cyanide tetrahydrate
CAS13477-95-7
SynonymsNickel(II) cyanide tetrahydrate
Molecular FormulaC2H8N2NiO4
Molecular Weight182.79 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.O.O.O.O.[Ni+2]
InChIInChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;;
InChIKeyVHHVAACTKRUWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Cyanide Tetrahydrate (CAS 13477-95-7): Core Physicochemical Identity for Informed Procurement


Nickel(II) cyanide tetrahydrate [Ni(CN)₂·4H₂O, CAS 13477-95-7] is a hydrated inorganic coordination polymer that exists as apple-green plates or powder with a formula weight of 182.79 g·mol⁻¹ (110.73 g·mol⁻¹ anhydrous) . The compound is characterized by its insolubility in water, solubility in alkali cyanide solutions, ammonia, and ammonium carbonate, and its thermal dehydration at 200 °C to yield the yellow-brown anhydrous Ni(CN)₂ . Industrially, the tetrahydrate serves as a key component in metallurgical electroplating baths and as a precursor for synthesizing other nickel compounds and cyanonickelate complexes . Its hydrated form distinguishes it from the anhydrous variant (CAS 557-19-7) in handling, storage stability, and reactivity profile, making the tetrahydrate the preferred commercial form for most applications .

Why Nickel(II) Cyanide Tetrahydrate Cannot Be Swapped with Potassium Tetracyanonickelate or Nickel Sulfate in Critical Workflows


Substituting Ni(CN)₂·4H₂O with the water-soluble K₂Ni(CN)₄, or with NiSO₄·6H₂O / NiCl₂·6H₂O, fundamentally alters both the chemical speciation and the physical form of nickel delivery. Whereas Ni(CN)₂·4H₂O is a water-insoluble solid that dissolves only in the presence of excess cyanide or ammonia to generate the [Ni(CN)₄]²⁻ complex in situ , K₂Ni(CN)₄ is a pre-formed, water-soluble salt that immediately releases the square-planar [Ni(CN)₄]²⁻ anion upon dissolution, bypassing the controlled-release dynamics critical to electroplating bath performance [1]. Nickel sulfate and chloride, lacking cyanide ligands entirely, produce free Ni²⁺(aq) and cannot participate in the cyanide-bridged coordination polymer chemistry, clathrate formation, or phase-transfer catalysis that defines the unique utility of nickel cyanide . These speciation differences translate directly into divergent electrochemical behavior, thermal stability, and reactivity in downstream synthesis, and thus generic substitution without process re-validation risks inconsistent deposit quality, reduced catalytic yields, or complete failure of the intended chemistry [1].

Nickel(II) Cyanide Tetrahydrate: Head-to-Head Quantitative Differentiation Evidence


Thermal Dehydration Onset: Ni(CN)₂·4H₂O at 200 °C vs. K₂Ni(CN)₄·H₂O at 100 °C

Ni(CN)₂·4H₂O undergoes complete dehydration of its four water molecules of crystallization at 200 °C, yielding anhydrous Ni(CN)₂ which subsequently decomposes upon further heating without a distinct melting point . In direct contrast, the closely related potassium tetracyanonickelate monohydrate (K₂Ni(CN)₄·H₂O) dehydrates at only 100 °C [1]. This 100 °C difference in dehydration onset is a critical handling parameter: the tetrahydrate retains its stoichiometric hydration state under standard drying and ambient storage conditions where K₂Ni(CN)₄·H₂O may already lose water, altering its effective formula weight and potentially compromising gravimetric accuracy in formulation [1]. Experimental protocols confirm that heating Ni(CN)₂·4H₂O (Alfa Aesar, >99%) under vacuum at 200 °C for 24 h is the standard method for preparing anhydrous Ni(CN)₂ for structural studies [2].

Thermal analysis Dehydration temperature Thermogravimetry

Aqueous Solubility Contrast: Ni(CN)₂·4H₂O (Ksp = 3.0 × 10⁻²³) vs. CuCN (Ksp = 3.47 × 10⁻²⁰) vs. Water-Soluble K₂Ni(CN)₄

Nickel(II) cyanide tetrahydrate exhibits an extremely low solubility product constant of Ksp = 3.0 × 10⁻²³ at 25 °C, corresponding to a molar solubility of approximately 1.96 × 10⁻⁸ mol·L⁻¹ (or ~1.95 × 10⁻⁸ g·L⁻¹) in pure water [1]. For comparison, copper(I) cyanide (CuCN), a common alternative cyanide source in electroplating, has a Ksp of 3.47 × 10⁻²⁰, making it approximately 1,157 times more soluble than Ni(CN)₂ on a molar basis [2]. Silver cyanide (AgCN, Ksp = 1.2 × 10⁻¹⁶) is over a million times more soluble [1]. Critically, potassium tetracyanonickelate (K₂Ni(CN)₄) is described as a water-soluble yellow solid, meaning its solubility exceeds that of Ni(CN)₂·4H₂O by many orders of magnitude [3]. The tetrahydrate is practically insoluble in water but dissolves in excess alkali cyanide solution through complex formation: Ni(CN)₂ + 2 KCN → K₂[Ni(CN)₄] .

Solubility product Ksp Aqueous chemistry

Exclusive Clathrate-Forming Capability: Ni(CN)₂·NH₃·C₆H₆ Hofmann Clathrate vs. Non-Clathrate-Forming Nickel Salts

Nickel(II) cyanide possesses the unique capability among common nickel salts to form Hofmann-type clathrate compounds with aromatic guests. When a solution of Ni(CN)₂ in aqueous ammonia is shaken with benzene, a pale violet precipitate of the benzene clathrate Ni(CN)₂·NH₃·C₆H₆ is obtained [1]. In this structure, half of the nickel atoms are octahedrally coordinated (Ni–N = 2.15 Å, NH₃–Ni = 2.06 Å) and half are square-planar 4-coordinated by carbon (Ni–C = 1.76 Å), with benzene molecules occupying cages formed between the cyanide-bridged layers . The average magnetic moment per nickel atom in the clathrate is 2.2 Bohr magnetons (2.18 μB by independent measurement, with Weiss constant θ = −2.7 K), confirming that the 4-coordinate nickel atoms are diamagnetic while the 6-coordinate atoms are paramagnetic with two unpaired electron spins [2]. In contrast, neither nickel sulfate, nickel chloride, nor potassium tetracyanonickelate form analogous clathrate inclusion compounds with aromatics under comparable conditions, making this property a definitive differentiator [1][3].

Hofmann clathrate Benzene inclusion Coordination polymer

Phase-Transfer Catalytic Carbonylation: Ni(CN)₂·4H₂O Yields 70–96% vs. Unspecified Yields with Alternative Nickel Precatalysts

Nickel(II) cyanide tetrahydrate serves as a versatile catalyst precursor for the carbonylation of organic halides under phase-transfer conditions. In the mono- and dicarboxylation of α-haloalkynes with carbon monoxide (1 atm), Ni(CN)₂·4H₂O under biphasic conditions (4-methyl-2-pentanone, 5 N NaOH, tetraalkylammonium halide) delivers allenic monoacids or unsaturated diacids in 70–96% overall yields [1]. The active catalytic species is postulated to be the anionic [Ni(CO)₃(CN)]⁻ complex formed in situ [2]. The reaction requires temperatures above 80 °C and base concentrations above 5 N NaOH for high selectivity toward double carbonylation products [1]. While cobalt and iron carbonyl complexes have been more commonly employed for carbonylation, nickel cyanide has demonstrated broader substrate scope including α-haloalkynes, vinyl bromides, and allyl cyanides [2]. Quantitative yield comparisons with NiCl₂, NiBr₂, or Ni(acac)₂ under identical phase-transfer carbonylation conditions are not systematically available in the open literature; however, Alper and coworkers established that nickel cyanide is uniquely effective as a carbonylation precatalyst among simple nickel salts in biphasic media [2].

Carbonylation catalysis Phase-transfer catalysis Nickel catalysis

Cobalt–Nickel Separation Selectivity: Ni(CN)₂ Precipitation vs. Stable Cobalticyanide Complex in Solution

In qualitative and quantitative analytical chemistry, nickel(II) cyanide exhibits a sharp differential behavior from cobalt cyanide that enables selective separation. When potassium cyanide is added to a mixed Ni²⁺/Co²⁺ solution, nickel precipitates quantitatively as Ni(CN)₂, while cobalt forms the stable, soluble cobalticyanide complex [Co(CN)₆]³⁻ (log β₆ ≈ 64) that remains in solution [1][2]. The nickel–cyanide reaction shows a reproducible 1:4 stoichiometry (Ni²⁺:CN⁻) suitable for photometric titration, whereas cobalt exhibits a 1:5 stoichiometry complicated by the formation of oxygen-containing species [3]. This differential cyanide complex stability—reflected in the exceptionally high formation constant of [Co(CN)₆]³⁻ vs. the precipitation of Ni(CN)₂—is exploited in analytical protocols where cobalt is determined in cobalt–nickel solutions after selective precipitation of nickel cyanide with a heavy metal carrier [1]. In contrast, iron forms the even more robust ferrocyanide ([Fe(CN)₆]⁴⁻, log β₆ = 35) and ferricyanide ([Fe(CN)₆]³⁻, log β₆ = 44) complexes that resist decomposition even in strong acid, whereas nickel cyanide decomposes readily upon acidification with liberation of HCN [2].

Cobalt-nickel separation Selective precipitation Qualitative analysis

Hydration-State-Dependent Structural Integrity: Ni(CN)₂·4H₂O Polymeric Layers vs. Anhydrous Ni(CN)₂ Compression Behavior

A critical crystallographic study of the hydrated nickel cyanide system identified three distinct phases in the compounds Ni(CN)₂·xH₂O, all of which are built from polymeric [Ni(H₂O)₂Ni(CN)₄]∞ layers with interlamellar non-coordinated water molecules [1]. All three phases index in the orthorhombic system and can be represented as Ni(H₂O)₂Ni(CN)₄·yH₂O, with the tetrahydrate corresponding to a specific layer-stacking arrangement [1]. Upon dehydration at 200 °C, the tetrahydrate converts to anhydrous Ni(CN)₂, which retains structural integrity under hydrostatic compression up to 200 kbar without amorphization—a rare property among metal cyanides [2]. This pressure stability of the anhydrous form derived from the tetrahydrate contrasts with many other cyanide coordination polymers that amorphize at far lower pressures [2]. The hydrated tetrahydrate phase thus serves as the structurally well-defined precursor for accessing the pressure-stable anhydrous phase, a route not available from K₂Ni(CN)₄ or other nickel sources that lack this layered polymeric architecture [1][2].

X-ray diffraction Hydrated phases Coordination polymer

Nickel(II) Cyanide Tetrahydrate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Electroplating Bath Formulation Requiring Controlled Ni²⁺ Activity via Insoluble Cyanide Source

Ni(CN)₂·4H₂O is the preferred nickel source for metallurgical electroplating baths where controlled, low free-Ni²⁺ activity is essential for uniform deposit quality . Its extreme insolubility in water (Ksp = 3.0 × 10⁻²³) and solubility only in the presence of excess alkali cyanide ensures that the active [Ni(CN)₄]²⁻ complex is generated gradually and maintained at equilibrium concentrations dictated by free cyanide levels, a control mechanism unavailable with directly soluble salts like NiSO₄·6H₂O or K₂Ni(CN)₄ . The tetrahydrate's defined hydration state (4 H₂O; dehydration at 200 °C) further ensures gravimetric accuracy in bath make-up, whereas the more thermally labile K₂Ni(CN)₄·H₂O (dehydration at 100 °C) risks formulation errors from variable water content [1]. Suppliers including Thermo Scientific Chemicals (formerly Alfa Aesar) specify the tetrahydrate with a formula weight of 182.73 (110.73 anhydrous) and -100 mesh powder physical form for consistent dissolution kinetics .

Synthesis of Hofmann-Type Clathrates for Aromatic Separations and MOF Precursor Research

The unique ability of Ni(CN)₂ to form Hofmann clathrates of the type Ni(CN)₂·NH₃·G (G = benzene, aniline, phenol, xylene isomers) makes the tetrahydrate the essential starting material for research into aromatic separations and metal–organic framework (MOF) precursor chemistry . The clathrate Ni(CN)₂·NH₃·C₆H₆, obtained by shaking an ammoniacal Ni(CN)₂ solution with benzene, features a layered structure with alternating square-planar [Ni(CN)₄]²⁻ and trans-[Ni(NH₃)₂]²⁺ units, with guest benzene molecules occupying interlayer cavities . This structural motif is considered a conceptual forerunner to modern MOFs and has been specifically investigated for xylene isomer separation . No other common nickel salt (NiCl₂, NiSO₄, Ni(NO₃)₂, or K₂Ni(CN)₄) reproduces this clathrate chemistry, making Ni(CN)₂·4H₂O irreplaceable for this application .

Phase-Transfer Carbonylation Catalysis Using Ni(CN)₂·4H₂O as Benchmarked Precatalyst

For synthetic organic chemistry groups employing phase-transfer carbonylation methodology, Ni(CN)₂·4H₂O is the benchmark precatalyst with documented yields of 70–96% in the conversion of α-haloalkynes to allenic monoacids or unsaturated diacids under 1 atm CO . The active species, [Ni(CO)₃(CN)]⁻, is generated in situ specifically from nickel cyanide under biphasic conditions (organic solvent / 5 N NaOH) with tetraalkylammonium halide phase-transfer agents at temperatures above 80 °C . The tetrahydrate form is specifically required because the hydration water does not interfere with catalysis under the biphasic alkaline conditions, whereas substitution with NiCl₂ or NiBr₂ would introduce competing halide ligands that alter the speciation and activity of the nickel center . Procurement of the tetrahydrate with certified purity (typically ≥99% from Alfa Aesar/Thermo Scientific) ensures reproducible catalytic performance .

Analytical Chemistry: Nickel–Cobalt Separation via Selective Cyanide Precipitation

Ni(CN)₂·4H₂O is the precipitation product exploited in classical and modern analytical protocols for the selective separation and determination of nickel in the presence of cobalt . The method relies on the quantitative precipitation of nickel as Ni(CN)₂ upon addition of potassium cyanide, while cobalt forms the soluble and stable [Co(CN)₆]³⁻ complex (log β₆ ≈ 64) that remains in solution . Photometric titration with cyanide exploits the reproducible 1:4 Ni²⁺:CN⁻ stoichiometry, which differs from the 1:5 Co²⁺:CN⁻ stoichiometry [1]. The tetrahydrate's defined composition (Ni(CN)₂·4H₂O, formula weight 182.79) provides a reliable gravimetric factor for quantitative analysis, whereas the anhydrous form's hygroscopicity could introduce weighing errors [2]. This application is particularly relevant for quality control laboratories supporting nickel electroplating and metallurgical operations [2].

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